molecular formula C15H12ClNO5 B6394271 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261938-36-6

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6394271
CAS RN: 1261938-36-6
M. Wt: 321.71 g/mol
InChI Key: TWAICCWXQRWOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, also known as 5-Cl-MNA, is a novel compound used for a variety of scientific research applications. It is a member of the family of compounds known as nicotinic acid derivatives, which are used in a variety of biochemical and physiological research applications. This compound has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.

Scientific Research Applications

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways. Research has also suggested that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% may have potential applications in the field of drug delivery, as it can be used to target specific cells or tissues.

Mechanism of Action

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is believed to act as a pro-drug by being metabolized into an active form, which then binds to a target molecule. This binding triggers a cascade of biochemical and physiological reactions that lead to the desired effect. The exact mechanism of action is not yet fully understood, but research suggests that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is able to interact with various proteins, enzymes, and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are not yet fully understood. However, research suggests that it may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to target specific cells or tissues. The main limitation of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

The potential applications of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are still being explored, and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential applications in the treatment of various diseases, and its ability to modulate the activity of various proteins, enzymes, and signaling pathways. In addition, further research could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as a drug delivery agent. Finally, further studies could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as an inhibitor of various enzymes, proteins, and signaling pathways.

Synthesis Methods

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid with 2-methoxynicotinonitrile. This reaction is followed by a series of deprotections and condensations that result in the formation of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%. This process is relatively straightforward and can be completed in a laboratory setting.

properties

IUPAC Name

5-(4-chloro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAICCWXQRWOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688354
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-36-6
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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